Cas no 1374652-74-0 (5-aMino-2-Methoxypyridin-4-ol)
5-aMino-2-Methoxypyridin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-aMino-2-Methoxypyridin-4-ol
-
- MDL: MFCD22380547
- Inchi: 1S/C6H8N2O2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,7H2,1H3,(H,8,9)
- InChI Key: UWXGWZXRNOMCKT-UHFFFAOYSA-N
- SMILES: C1(OC)=NC=C(N)C(O)=C1
5-aMino-2-Methoxypyridin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 189165-1g |
5-Amino-2-methoxypyridin-4-ol |
1374652-74-0 | 1g |
$826.00 | 2023-09-07 | ||
| Matrix Scientific | 189165-5g |
5-Amino-2-methoxypyridin-4-ol |
1374652-74-0 | 5g |
$2970.00 | 2023-09-07 | ||
| TRC | A013325-250mg |
5-Amino-2-methoxypyridin-4-ol |
1374652-74-0 | 250mg |
$ 925.00 | 2022-06-08 | ||
| TRC | A013325-500mg |
5-Amino-2-methoxypyridin-4-ol |
1374652-74-0 | 500mg |
$ 1530.00 | 2022-06-08 | ||
| Chemenu | CM501312-1g |
5-Amino-2-methoxypyridin-4-ol |
1374652-74-0 | 97% | 1g |
$667 | 2022-06-13 |
5-aMino-2-Methoxypyridin-4-ol Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-aMino-2-Methoxypyridin-4-ol
Introduction to 5-aMino-2-Methoxypyridin-4-ol (CAS No. 1374652-74-0)
5-aMino-2-Methoxypyridin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1374652-74-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core with substituents that make it a versatile intermediate in the synthesis of biologically active molecules. The presence of both an amino group and a methoxy group on the pyridine ring enhances its reactivity, making it a valuable building block for drug discovery programs.
The compound’s structure, characterized by a nitrogen-containing aromatic ring, positions it as a candidate for further functionalization. Such structural motifs are frequently explored in the development of small-molecule drugs due to their ability to interact with biological targets in precise ways. The 5-aMino-2-Methoxypyridin-4-ol scaffold has garnered attention for its potential applications in modulating enzyme activity and receptor binding, areas critical for therapeutic intervention.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the identification of novel pharmacophores. The 5-aMino-2-Methoxypyridin-4-ol derivative has been incorporated into virtual screening campaigns aimed at identifying molecules with enhanced binding affinity to target proteins. Preliminary studies suggest that modifications to this core structure may yield compounds with improved pharmacokinetic properties, including better solubility and reduced toxicity.
One of the most promising applications of 5-aMino-2-Methoxypyridin-4-ol lies in its role as a precursor for kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. By designing analogs of 5-aMino-2-Methoxypyridin-4-ol, researchers aim to develop selective inhibitors that can modulate kinase activity without affecting other enzymes, thereby minimizing side effects.
Recent publications have highlighted the synthesis of 5-aMino-2-Methoxypyridin-4-ol derivatives as part of efforts to overcome drug resistance. Resistance mechanisms often involve mutations in target kinases that reduce the efficacy of existing therapies. Novel compounds derived from 5-aMino-2-Methoxypyridin-4-ol have shown promise in preclinical studies by targeting resistant variants through different binding modes or by enhancing interactions with wild-type kinases.
The chemical synthesis of 5-aMino-2-Methoxypyridin-4-ol involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group transformations. Advances in catalytic methods have enabled more efficient and sustainable production methods, aligning with green chemistry principles.
In addition to its pharmaceutical applications, 5-aMino-2-Methoxypyridin-4-ol has been explored in material science and agrochemical research. Its ability to act as a ligand or intermediate in metal-catalyzed reactions makes it useful for developing novel materials with specific electronic properties. Furthermore, derivatives of this compound have shown potential as intermediates in the synthesis of pesticides and herbicides, contributing to crop protection strategies.
The regulatory landscape for compounds like 5-aMino-2-Methoxypyridin-4-ol is shaped by guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies require extensive characterization and toxicological studies before a compound can be approved for therapeutic use. Researchers must navigate these requirements carefully to ensure that their derivatives meet safety and efficacy standards.
Future directions in the study of 5-aMino-2-Methoxypyridin-4-ol include exploring its potential in treating neurological disorders. The pyridine scaffold is known to interact with neurotransmitter receptors, suggesting that derivatives may modulate neuronal activity. Ongoing research aims to identify compounds that can cross the blood-brain barrier and exhibit therapeutic effects without significant side effects.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. The development of 5-aMino-2-Methoxypyridin-4-ol derivatives benefits from interdisciplinary approaches that combine expertise in organic chemistry, medicinal chemistry, biochemistry, and pharmacology. Such collaborations accelerate the pace of innovation and increase the likelihood of successful drug development.
In conclusion, 5-aMino-2-Methoxypyridin-4-ol (CAS No. 1374652-74) represents a structurally interesting compound with broad applications across multiple domains of chemical research. Its role as an intermediate in drug synthesis, particularly for kinase inhibitors and other therapeutic agents, underscores its importance in modern medicinal chemistry. As research continues to uncover new biological targets and synthetic methodologies, the potential uses for this compound are likely to expand further.
1374652-74-0 (5-aMino-2-Methoxypyridin-4-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)